molecular formula C15H12F2O B6317879 3,4-Difluoro-2',6'-dimethylbenzophenone CAS No. 1927653-34-6

3,4-Difluoro-2',6'-dimethylbenzophenone

Cat. No.: B6317879
CAS No.: 1927653-34-6
M. Wt: 246.25 g/mol
InChI Key: RCSDQZBEQZWCBN-UHFFFAOYSA-N
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Description

3,4-Difluoro-2',6'-dimethylbenzophenone is a fluorinated aromatic ketone characterized by two fluorine atoms at the 3- and 4-positions of one benzoyl ring and methyl groups at the 2' and 6' positions of the second benzoyl ring. Its molecular formula is C₁₅H₁₂F₂O (molecular weight: 258.26 g/mol). The compound’s structure combines electron-withdrawing fluorine substituents and electron-donating methyl groups, creating a unique electronic profile that influences its reactivity, solubility, and solid-state packing .

Properties

IUPAC Name

(3,4-difluorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-4-3-5-10(2)14(9)15(18)11-6-7-12(16)13(17)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSDQZBEQZWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-Difluoro-2’,6’-dimethylbenzophenone involves several steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 2,6-dimethylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3,4-Difluoro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

3,4-Difluoro-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methyl groups contribute to its unique chemical properties, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-Difluoro-2',6'-dimethylbenzophenone with key analogs, focusing on structural features, physical properties, and applications:

Compound CAS RN Molecular Formula Melting Point (°C) Key Properties/Applications References
This compound Not provided C₁₅H₁₂F₂O Not reported Potential use in drug development due to fluorine-enhanced stability and methyl-driven solubility
4,4'-Difluorobenzophenone 345-92-6 C₁₃H₈F₂O 106–109 High thermal stability; used in polymer synthesis and agrochemicals
4,4'-Dimethylbenzophenone 90-96-0 C₁₅H₁₄O Polymorphic (three forms) Exhibits packing polymorphism; model for studying solid-state interactions
3,4'-Dimethylbenzophenone 131-56-6 C₁₅H₁₄O 72 Intermediate in organic synthesis; confirmed via Huang-Minlon reduction
3,4-Difluorobenzophenone 85118-07-6 C₁₃H₈F₂O Not reported Fluorine substituents enhance electron-deficient character; used in photochemical studies

Key Comparative Insights

Structural and Electronic Effects Fluorine vs. In contrast, methyl groups (e.g., in 4,4'-Dimethylbenzophenone) improve solubility in nonpolar solvents and influence crystal packing, leading to polymorphism . Positional Isomerism: The 3,4-difluoro substitution pattern creates an asymmetrical electronic distribution compared to 4,4'-difluorobenzophenone, which is para-substituted and more symmetrical. This asymmetry may reduce melting points and alter intermolecular interactions in the solid state .

Polymorphism and Solid-State Behavior 4,4'-Dimethylbenzophenone is a benchmark for packing polymorphism, with three distinct polymorphic forms driven by methyl group positioning and van der Waals interactions . The this compound likely exhibits similar complexity, though fluorine’s higher electronegativity could introduce additional hydrogen-bonding or dipole-dipole interactions .

Applications Pharmaceuticals: Fluorinated benzophenones like 4,4'-Difluorobenzophenone are precursors in kinase inhibitor synthesis. The methyl groups in this compound may enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates . Materials Science: The compound’s fluorine content could make it a candidate for UV-stabilizing coatings, analogous to 4,4'-difluorobenzophenone’s role in polycarbonate production .

Spectroscopic Properties Deuterium NMR: Studies on 4,4'-Dimethylbenzophenone (e.g., deuterium quadrupole coupling constants) reveal how methyl rotation impacts spectral linewidths. Similar analyses for this compound would require accounting for fluorine’s electronegativity and anisotropic effects .

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